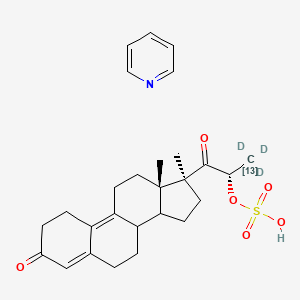
Trimegestone sulfate pyridinium salt-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimegestone sulfate pyridinium salt-13C,d3 is a compound that is labeled with carbon-13 and deuterium. This labeling is used to trace and study the pharmacokinetics and metabolic profiles of the compound. It is primarily used in scientific research and drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimegestone sulfate pyridinium salt-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Trimegestone sulfate pyridinium salt molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the isotopes. The production process involves multiple steps, including synthesis, purification, and quality control, to ensure the final product meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
Trimegestone sulfate pyridinium salt-13C,d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Trimegestone sulfate pyridinium salt-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Trimegestone sulfate pyridinium salt-13C,d3 involves its interaction with specific molecular targets and pathways. The incorporation of carbon-13 and deuterium allows researchers to trace the compound’s distribution and metabolism in biological systems. This helps in understanding how the compound exerts its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimegestone sulfate pyridinium salt: The non-labeled version of the compound.
Deuterated compounds: Compounds labeled with deuterium for similar research purposes.
Carbon-13 labeled compounds: Compounds labeled with carbon-13 for tracing and metabolic studies
Uniqueness
Trimegestone sulfate pyridinium salt-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium.
Eigenschaften
Molekularformel |
C27H35NO6S |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
pyridine;[(2S)-1,1,1-trideuterio-3-[(13S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-3-oxo(113C)propan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H30O6S.C5H5N/c1-13(28-29(25,26)27)20(24)22(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-21(19,22)2;1-2-4-6-5-3-1/h12-13,18-19H,4-11H2,1-3H3,(H,25,26,27);1-5H/t13-,18?,19?,21-,22+;/m0./s1/i1+1D3; |
InChI-Schlüssel |
AEZJHDFRIHVPME-UJXMPKGKSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CCC2[C@@]1(CCC3=C4CCC(=O)C=C4CCC23)C)C)OS(=O)(=O)O.C1=CC=NC=C1 |
Kanonische SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)OS(=O)(=O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


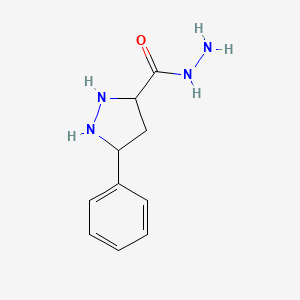
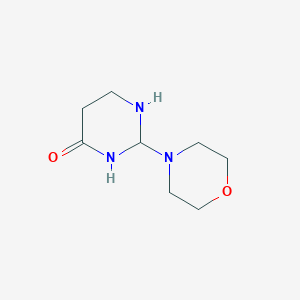

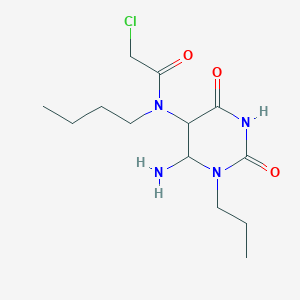
![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
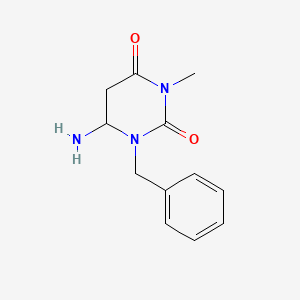
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
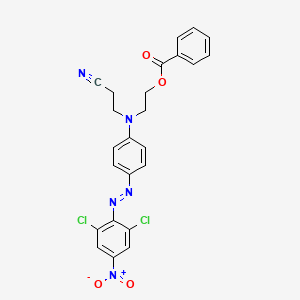
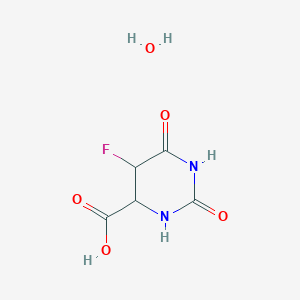
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
